N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H17N3O2S3 and its molecular weight is 343.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Several studies have synthesized novel compounds with structures related to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide, demonstrating significant anticancer activity. For instance, derivatives of heterocyclic sulfonamides, including those incorporating thiophene and thiazole motifs, have been evaluated for their in vitro anti-breast cancer activity against the MCF7 cell line. Some compounds exhibited better activity than known reference drugs, highlighting their potential as novel anticancer agents (Debbabi et al., 2016). Additionally, a series of novel thiophene derivatives with sulfonamide, benzothiazole, and quinoline moieties prepared showed cytotoxic activities against the MCF7 cell line, indicating their promise as anticancer agents (Ghorab et al., 2014).
Antimicrobial Activity
Compounds related to this compound have been investigated for their antimicrobial properties. A study reported the synthesis and antimicrobial activity of new heterocyclic compounds containing a sulfonamido moiety, showing high activities against various bacterial strains, suggesting their utility as antibacterial agents (Azab et al., 2013). Another research effort synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, evaluating their efficacy against pathogens of Lycopersicon esculentum (tomato plants), with several compounds showing significant potent antimicrobial activities (Vinaya et al., 2009).
Mechanism of Action
Target of Action
The primary target of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological functions, including the mediation of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
The compound’santi-inflammatory activity suggests that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target sites in the body and exert its effects .
Result of Action
The compound’s inhibition of COX enzymes leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, making the compound potentially useful for treating conditions characterized by inflammation .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c17-21(18,12-4-2-7-19-12)15-9-11-3-1-6-16(10-11)13-14-5-8-20-13/h2,4-5,7-8,11,15H,1,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFNMIXUSJYWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.